molecular formula C13H11Cl2F2N B1423305 (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride CAS No. 1354960-28-3

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride

Cat. No.: B1423305
CAS No.: 1354960-28-3
M. Wt: 290.13 g/mol
InChI Key: YMBVDMRJJPIGIE-UHFFFAOYSA-N
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Description

Overview of Halogenated Diarylmethanamines

Halogenated diarylmethanamines constitute a structurally diverse class of organic compounds characterized by the presence of halogen atoms on aromatic rings connected to a central methanamine unit. These compounds have emerged as important building blocks in organic synthesis and pharmaceutical chemistry due to their unique electronic and steric properties imparted by halogen substituents. The diarylmethanamine scaffold is frequently encountered in bioactive molecules, drugs, pharmaceutical candidates, and ligands, making it a privileged structure in medicinal chemistry research.

The presence of halogen atoms in diarylmethanamine structures significantly influences their chemical reactivity and biological activity. Electron-withdrawing groups such as chlorine and fluorine can modulate the electronic properties of the aromatic system, affecting both the stability of intermediates and the selectivity of chemical transformations. Research has demonstrated that the substitution pattern and nature of halogen atoms play crucial roles in determining the physicochemical properties and synthetic utility of these compounds.

Recent advances in synthetic methodology have enabled the efficient preparation of various halogenated diarylmethanamine derivatives through diverse approaches, including palladium-catalyzed arylation reactions, transition-metal-free coupling processes, and enantioselective transformations. These developments have expanded the accessible chemical space of halogenated diarylmethanamines and facilitated their application in complex molecule synthesis and drug discovery programs.

Significance of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine Hydrochloride in Chemical Research

This compound occupies a unique position in chemical research due to its distinctive substitution pattern and the combination of different halogen atoms. The compound features a 2-chlorophenyl group and a 2,5-difluorophenyl group connected through a methanamine linkage, creating an asymmetric molecular architecture that offers valuable insights into structure-property relationships.

The molecular weight of 290.14 g/mol and the specific arrangement of halogen substituents make this compound particularly interesting for studies involving halogen bonding interactions and electronic effects. The presence of both chlorine and fluorine atoms on different aromatic rings provides opportunities to investigate the differential effects of these halogens on chemical reactivity and molecular recognition processes.

Structural analysis reveals that the compound adopts specific conformational preferences influenced by the electronic properties of the halogen substituents. The 2-chloro substitution pattern on one phenyl ring and the 2,5-difluoro substitution on the other create distinct electronic environments that can be exploited in various chemical transformations and applications. This asymmetric halogenation pattern distinguishes the compound from symmetrically substituted analogs and contributes to its unique chemical behavior.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₁₃H₁₁Cl₂F₂N
Molecular Weight 290.14 g/mol
CAS Number 1354960-28-3
SMILES C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl
InChI Key UDNDGNWVVJDOQI-UHFFFAOYSA-N

Properties

IUPAC Name

(2-chlorophenyl)-(2,5-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF2N.ClH/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16;/h1-7,13H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBVDMRJJPIGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)F)F)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the N-Substituted Amine

The initial step involves reacting (2-chlorophenyl)methanamine with appropriate reagents to introduce the desired substituents. Based on the literature, a common approach is to start with a chlorophenyl precursor and perform nucleophilic substitution or reductive amination to install the amino group.

Step 2: Aromatic Substitution via Grignard or Lithium Reagents

The core of the synthesis relies on aromatic substitution reactions involving 2,5-difluorobromobenzene , which is reacted with a Grignard reagent or organolithium reagent to introduce the difluorophenyl group onto the intermediate. This is analogous to the method described in patent CN110981779B, where 2,5-difluorobromobenzene reacts with a Grignard reagent to form a key intermediate.

Reaction Conditions:

  • Use of anhydrous organic solvents such as tetrahydrofuran (THF) or diethyl ether.
  • Reaction temperature maintained at $$-70^\circ C$$ to $$-50^\circ C$$ to control reactivity.
  • Molar ratios typically 1:1.5 (Grignard to substrate) for optimal yield.

Step 3: Cyclization and Formation of the Methanamine Backbone

Subsequent cyclization or reductive amination steps involve reacting the aromatic intermediates with formaldehyde or related reagents under controlled conditions to form the methanamine core. Acidic or basic conditions facilitate cyclization, with reaction temperatures maintained between room temperature and $$50^\circ C$$.

Conversion to Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt:

  • Reacting the amine with hydrogen chloride in an organic solvent such as diethyl ether or methanol.
  • Reaction typically occurs at room temperature ($$20^\circ C$$ to $$30^\circ C$$).
  • The product precipitates out as the hydrochloride salt upon solvent evaporation or cooling.

Notable Reaction Conditions and Reagents

Step Reagents Solvent Temperature Duration Notes
1 Chlorophenyl precursor, formaldehyde - - - Reductive amination or nucleophilic substitution
2 2,5-difluorobromobenzene, Grignard reagent THF, diethyl ether $$-70^\circ C$$ to $$-50^\circ C$$ 1-3 hours Controlled low temperature for selectivity
3 Formaldehyde or similar - Room temperature 1-2 hours Cyclization to form methanamine core
4 HCl in diethyl ether or methanol - $$20^\circ C$$ to $$30^\circ C$$ - Salt formation

Additional Insights and Research Findings

  • The synthesis route benefits from the use of Grignard reagents and organolithium compounds , which are highly reactive but require strict anhydrous conditions.
  • Reaction temperatures are critical for selectivity and yield, with low temperatures ($$-70^\circ C$$ to $$-50^\circ C$$) used during aromatic substitution.
  • The conversion to hydrochloride salt is straightforward, involving acid-base reactions in organic solvents, ensuring high purity and stability of the final compound.

Data Tables Summarizing Key Parameters

Step Reagents Solvent Temperature Duration Yield Notes
1 Chlorophenyl precursor, formaldehyde - - - - Reductive amination
2 2,5-difluorobromobenzene, Grignard THF, diethyl ether $$-70^\circ C$$ to $$-50^\circ C$$ 1-3 hours Up to 90% Aromatic substitution
3 Formaldehyde derivatives - Room temperature 1-2 hours High Cyclization step
4 HCl in organic solvent - $$20^\circ C$$ to $$30^\circ C$$ - Quantitative Salt formation

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential pharmaceutical intermediate for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Methanamine Derivatives

The compound’s dual aromatic substitution distinguishes it from simpler methanamine hydrochlorides. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Features Synthesis Yield (if available) Key Evidence References
(2-Chlorophenyl)methanamine hydrochloride C₇H₇ClN·HCl 172.05 g/mol Single 2-chlorophenyl group 84% (from 2-chlorobenzamide)
(S)-1-(2,5-Difluorophenyl)ethanamine HCl C₈H₁₀ClF₂N 193.62 g/mol Single 2,5-difluorophenyl group; ethyl chain Not specified
Cyclopropyl(3,4-difluorophenyl)methanamine HCl C₁₀H₁₂ClF₂N 219.66 g/mol Cyclopropyl + 3,4-difluorophenyl Not specified
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine HCl C₁₀H₁₀Cl₂N₂O 245.11 g/mol Isoxazole heterocycle + 2-chlorophenyl Not specified
Target compound C₁₃H₁₁ClF₂N·HCl 294.15 g/mol* 2-Chlorophenyl + 2,5-difluorophenyl Not explicitly reported N/A

*Estimated based on molecular formula.

Key Observations:
  • Steric and Electronic Effects : The target compound’s dual aromatic substitution introduces steric bulk and electron-withdrawing effects (Cl, F) that may enhance binding affinity in receptor interactions compared to single-substituted analogs like (2-chlorophenyl)methanamine .
  • Synthetic Complexity : Multi-substituted aromatic methanamines often require multi-step syntheses, as seen in related compounds (e.g., 48% yield for a difluorophenyl ethylamine derivative vs. 84% for simpler chlorophenyl analogs ).

Functional Group Modifications

Ethanol and Acetate Derivatives
  • (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (C₈H₁₀ClF₂NO): Incorporates a hydroxyl group, enhancing solubility but reducing lipophilicity. This derivative’s chiral center (S-configuration) may confer stereoselective bioactivity .
  • Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride (C₉H₁₀ClF₂NO₂): The ester group introduces metabolic liability (hydrolysis to carboxylic acid), which could alter pharmacokinetics compared to the target compound .
Heterocyclic Analogs

Chirality and Stereochemical Impact

Enantiomerically pure analogs, such as (S)-1-(2,5-difluorophenyl)ethanamine hydrochloride, highlight the importance of stereochemistry in pharmacological activity. The target compound’s lack of reported chiral centers (assuming a symmetric substitution pattern) may simplify synthesis but limit stereoselective interactions .

Biological Activity

(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Chlorine Atom : Enhances lipophilicity and biological activity.
  • Difluorophenyl Group : Imparts stability and influences pharmacokinetics.

Research indicates that this compound interacts with various biological targets, leading to diverse pharmacological effects. Its mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has potential as a modulator of neurotransmitter receptors, particularly in the central nervous system.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Anticancer Exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancers.
Anti-inflammatory Reduces pro-inflammatory cytokines in macrophage models.
Neuroprotective Shows promise in modulating neuroinflammatory responses, potentially beneficial in neurodegenerative diseases.
Antimicrobial Demonstrates activity against a range of pathogens, indicating potential as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro studies revealed that the compound significantly inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 15 µM. This suggests potential for development as an anticancer agent.
  • Inflammation Modulation : A study assessed the compound's effect on TNF-α release from LPS-stimulated macrophages, showing a reduction of up to 80% at a concentration of 10 µM. This highlights its anti-inflammatory properties .
  • Neuroprotective Effects : Research involving neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis, suggesting its utility in treating neurodegenerative conditions like Alzheimer’s disease.

Research Findings

Recent investigations have focused on the following aspects:

  • Binding Affinity Studies : Molecular docking simulations revealed that this compound binds effectively to targets involved in cancer and inflammation pathways.
  • Pharmacokinetic Profiles : Preliminary studies suggest favorable absorption and distribution characteristics, making it a suitable candidate for further drug development.

Q & A

Q. What synthetic methodologies are reported for preparing (2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride, and what parameters influence yield?

While direct synthesis protocols for this compound are not explicitly documented, structurally similar chlorophenyl methanamine derivatives (e.g., (2-chlorophenyl)methanamine hydrochloride) are synthesized via transition metal-free catalytic reduction of primary amides. A representative method involves reacting 2-chlorobenzamide with HBPin (2.0 mmol) and a potassium-based catalyst (2 mol%) in dry toluene at 110°C for 16 hours, yielding 84%. Critical parameters include catalyst loading, solvent choice, and reaction time .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • ¹H/¹³C NMR : For analogous compounds, aromatic protons appear at δ 7.71–7.38 ppm, while methylene groups (NH₃⁺) resonate at δ 4.10 ppm in DMSO-d6 .
  • Mass Spectrometry : Exact mass analysis (e.g., 223.08 g/mol) and isotopic patterns (considering Cl/F contributions) confirm molecular identity .

Q. What are the recommended storage conditions and handling precautions?

Store in airtight containers at -20°C under desiccation. Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation/skin contact; handle in fume hoods. Safety data sheets emphasize these protocols for structurally related amines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and theoretical predictions?

  • Step 1 : Verify purity via HPLC or TLC.
  • Step 2 : Compare observed shifts with literature values (e.g., δ 8.82 ppm for NH₃⁺ in DMSO-d6 ).
  • Step 3 : Consider steric/electronic effects from the 2,5-difluorophenyl group, which may downfield-shift adjacent protons.

Q. What strategies optimize enantioselectivity during catalytic reduction of precursor amides?

  • Screen chiral catalysts (e.g., abnormal N-heterocyclic carbenes) to favor stereochemical control.
  • Optimize HBPin stoichiometry (e.g., 4:1 HBPin:amide) and reaction temperature (e.g., 80–110°C) to minimize racemization .

Q. How should solubility challenges be mitigated in bioactivity assays?

  • Use phosphate-buffered saline (pH 7.4) with ≤5% DMSO.
  • Centrifuge solutions (10,000×g, 10 mins) to remove particulates. Validate solubility via UV-Vis spectroscopy at λ = 254 nm .

Data Contradiction Analysis

Q. How should conflicting mass spectrometry results (e.g., multiple molecular ion peaks) be interpreted?

  • Step 1 : Perform high-resolution mass spectrometry (HRMS) to distinguish adducts (e.g., [M+Na]⁺) from decomposition products.
  • Step 2 : Analyze isotopic patterns (e.g., ³⁵Cl/³⁷Cl, ¹⁹F) using software (e.g., ChemCalc) to match theoretical distributions .

Q. What computational methods predict this compound’s reactivity or binding interactions?

  • Use DFT calculations (e.g., B3LYP/6-31G*) to model steric effects from the 2-chlorophenyl group.
  • Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like monoamine transporters.

Methodological Tables

Q. Table 1. Key NMR Data for Analogous Compounds

Proton EnvironmentChemical Shift (δ, ppm)Reference
Aromatic protons7.71–7.38
NH₃⁺ (DMSO-d6)8.82 (broad)
Methylene (CH₂NH₃⁺)4.10

Q. Table 2. Recommended Analytical Workflow

StepTechniquePurpose
1¹H/¹³C NMRConfirm structural integrity
2HRMSVerify molecular mass and purity
3HPLCQuantify enantiomeric excess

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride
Reactant of Route 2
(2-Chlorophenyl)(2,5-difluorophenyl)methanamine hydrochloride

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